molecular formula C10H15NOS B14224480 1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one CAS No. 824969-43-9

1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one

Cat. No.: B14224480
CAS No.: 824969-43-9
M. Wt: 197.30 g/mol
InChI Key: NMWMPUUUSAGXMM-UHFFFAOYSA-N
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Description

1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2-chloropropionyl chloride with 5-butyl-1,3-thiazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, thiazole derivatives are known to interact with DNA and proteins, leading to the disruption of cellular functions and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Thiazol-2-yl)propan-1-one
  • 5-Butyl-1,3-thiazole
  • 2-(Butylthio)-1,3-thiazole

Uniqueness

1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

824969-43-9

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

1-(5-butyl-1,3-thiazol-2-yl)propan-1-one

InChI

InChI=1S/C10H15NOS/c1-3-5-6-8-7-11-10(13-8)9(12)4-2/h7H,3-6H2,1-2H3

InChI Key

NMWMPUUUSAGXMM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(S1)C(=O)CC

Origin of Product

United States

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